molecular formula C43H57N2O4PSi B1425203 O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine CAS No. 1264520-63-9

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

Cat. No. B1425203
M. Wt: 725 g/mol
InChI Key: XHYZJEQNKWDJPN-WLGXKCQKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine” is a chemical compound with the molecular formula C43H57N2O4PSi and a molecular weight of 725.00 . It is a solid substance at 20°C .


Molecular Structure Analysis

The molecular structure of this compound is complex, as indicated by its molecular formula C43H57N2O4PSi . It contains elements such as carbon, hydrogen, nitrogen, oxygen, phosphorus, and silicon.


Physical And Chemical Properties Analysis

This compound is a white to almost white powder or crystal . . The compound has a specific rotation [a]20/D of -26.0 to -29.0 deg (C=1, CHCl3) . It has a melting point of 56°C .

Scientific Research Applications

Photophysical Properties and OLED Fabrication

Research into heteroleptic Ir(III) complexes, which include compounds similar to O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine, has demonstrated their potential in organic light emitting diodes (OLEDs). These complexes show significant efficiency improvements in OLEDs, leading to advancements in display and lighting technologies (Chang et al., 2013).

Synthesis of Peptides

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine-related compounds have been used in the synthesis of various peptides, including those containing DOPA derivatives. This synthesis approach provides an efficient route to create peptides with specific sequences, which can have wide applications in biochemical and pharmaceutical research (Sever & Wilker, 2001).

Catalysis in Organic Synthesis

In organic synthesis, certain dipeptide-based chiral phosphines related to O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine have been used as catalysts. These catalysts have shown efficiency in promoting cycloaddition reactions, thus facilitating the creation of functionalized compounds with quaternary stereogenic centers, which are valuable in the synthesis of complex organic molecules (Han et al., 2011).

Coordination Polymers and Metal Complexes

Research on ligands similar to O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine has led to the development of novel metal complexes and coordination polymers. These complexes have potential applications in materials science, catalysis, and as precursors for the synthesis of other complex materials (Moodley et al., 2015).

Environmental and Biological Applications

Studies on compounds structurally related to O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine have also explored their role in environmental and biological systems. This includes the investigation of their metabolism in biological organisms, which can provide insights into their environmental impact and potential biomedical applications (Strobel et al., 2018).

properties

IUPAC Name

tert-butyl N-[(2S)-1-[[(2R,3S)-3-[tert-butyl(diphenyl)silyl]oxy-1-diphenylphosphanylbutan-2-yl]amino]-3,3-dimethyl-1-oxobutan-2-yl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C43H57N2O4PSi/c1-32(49-51(43(8,9)10,35-27-19-13-20-28-35)36-29-21-14-22-30-36)37(31-50(33-23-15-11-16-24-33)34-25-17-12-18-26-34)44-39(46)38(41(2,3)4)45-40(47)48-42(5,6)7/h11-30,32,37-38H,31H2,1-10H3,(H,44,46)(H,45,47)/t32-,37-,38+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XHYZJEQNKWDJPN-WLGXKCQKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)C(C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H]([C@H](CP(C1=CC=CC=C1)C2=CC=CC=C2)NC(=O)[C@H](C(C)(C)C)NC(=O)OC(C)(C)C)O[Si](C3=CC=CC=C3)(C4=CC=CC=C4)C(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C43H57N2O4PSi
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

725.0 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine
Reactant of Route 2
Reactant of Route 2
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine
Reactant of Route 3
Reactant of Route 3
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine
Reactant of Route 4
Reactant of Route 4
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine
Reactant of Route 5
Reactant of Route 5
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine
Reactant of Route 6
O-TBDPS-D-Thr-N-Boc-L-tert-Leu-Diphenylphosphine

Citations

For This Compound
1
Citations
Y Fujiwara - Science “Summer” Seminar - tcichemicals.com
… 1: R= CH3CH2CH2-): To a dried round bottom flask is added N-butylidene-P, P-diphenylphosphinic amide (27.1 mg, 0.1 mmol), O-TBDPS-D-Thr-N-Boc-L-tert-Leu-diphenylphosphine (…
Number of citations: 0 www.tcichemicals.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.